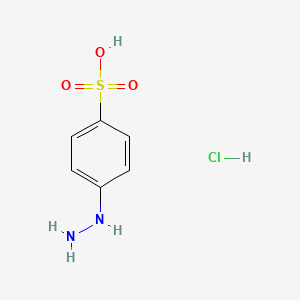
4-Hydrazinylbenzene-1-sulfonic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylbenzene-1-sulfonic acid hydrochloride is a chemical compound with the molecular formula C6H9ClN2O3S and a molecular weight of 224.67 g/mol . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride typically involves the reaction of 4-nitrobenzenesulfonic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and various substituted benzene compounds .
Applications De Recherche Scientifique
4-Hydrazinylbenzene-1-sulfonic acid hydrochloride is widely used in scientific research and industrial applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a diagnostic reagent.
Industry: The compound is used in the manufacture of dyes, agrochemicals, and photographic chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride involves its interaction with various molecular targets and pathways. The compound acts as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. This interaction can lead to the formation of stable complexes and the modulation of biological activity .
Comparaison Avec Des Composés Similaires
- 4-Aminobenzenesulfonic acid
- 4-Nitrobenzenesulfonic acid
- 4-Hydroxybenzenesulfonic acid
Comparison: 4-Hydrazinylbenzene-1-sulfonic acid hydrochloride is unique due to its hydrazine functional group, which imparts distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications where other compounds may not be suitable .
Propriétés
Formule moléculaire |
C6H9ClN2O3S |
|---|---|
Poids moléculaire |
224.67 g/mol |
Nom IUPAC |
4-hydrazinylbenzenesulfonic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O3S.ClH/c7-8-5-1-3-6(4-2-5)12(9,10)11;/h1-4,8H,7H2,(H,9,10,11);1H |
Clé InChI |
XIVNIDRSRRIUHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NN)S(=O)(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[2-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B11725349.png)

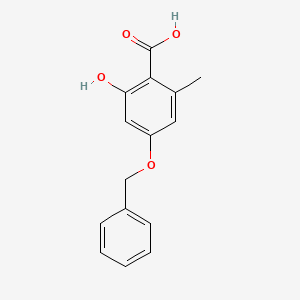
![ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate](/img/structure/B11725356.png)
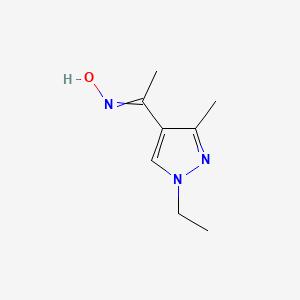
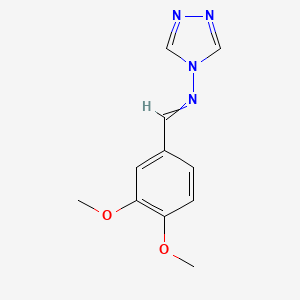
![N'-[(3-Chloro-4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11725381.png)
![5-{[2-(4-chlorophenyl)hydrazin-1-ylidene]methyl}-2-(ethylsulfanyl)-1-methyl-1H-imidazole](/img/structure/B11725384.png)
![4-[(Thiophen-2-yl)methylidene]-2,3,4,5-tetrahydro-1-benzothiepin-5-one](/img/structure/B11725389.png)
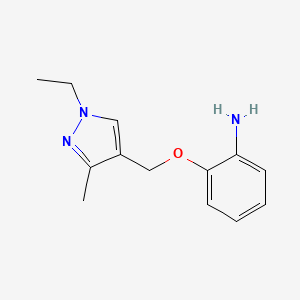
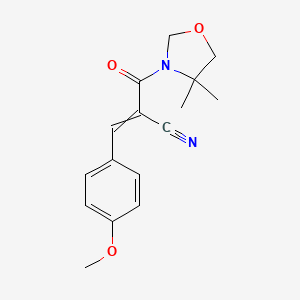
![N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-hydroxymethanimidamide](/img/structure/B11725410.png)
![4-[4-(3-Chloropropoxy)phenyl]but-3-en-2-one](/img/structure/B11725414.png)
![(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11725415.png)
